N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE

LRRK2 Inhibition Parkinson's Disease Regioisomer Specificity

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide (CAS 332152-66-6) is a synthetic, small-molecule compound belonging to the benzothiazole-benzamide class. It features a 2-methylbenzamide group linked to a hydroxyphenyl-benzothiazole core, giving it a molecular formula of C21H16N2O2S and a molecular weight of 360.43 g/mol.

Molecular Formula C21H16N2O2S
Molecular Weight 360.43
CAS No. 332152-66-6
Cat. No. B2573502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE
CAS332152-66-6
Molecular FormulaC21H16N2O2S
Molecular Weight360.43
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H16N2O2S/c1-13-6-2-3-7-15(13)20(25)22-14-10-11-18(24)16(12-14)21-23-17-8-4-5-9-19(17)26-21/h2-12,24H,1H3,(H,22,25)
InChIKeyBBLXMSNZSUVVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide (CAS 332152-66-6): Chemical Class and Core Characteristics


N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide (CAS 332152-66-6) is a synthetic, small-molecule compound belonging to the benzothiazole-benzamide class [1]. It features a 2-methylbenzamide group linked to a hydroxyphenyl-benzothiazole core, giving it a molecular formula of C21H16N2O2S and a molecular weight of 360.43 g/mol . This specific regioisomer is part of a series where the position of the methyl group on the terminal benzamide ring is either ortho (2-methyl), meta (3-methyl, CAS 332152-67-7), or para (4-methyl). While this compound has been listed as an inhibitor of Leucine-rich repeat kinase 2 (LRRK2) and its pathogenic G2019S mutant in drug-target databases [2], publicly available quantitative pharmacological data from primary research papers or patents remains notably absent.

Procurement Risk: Why Regioisomeric Analogs of 332152-66-6 Are Not Interchangeable


The scientific premise for selecting this specific 2-methylbenzamide regioisomer over its 3-methyl or 4-methyl analogs rests on the well-established principle that positional isomerism dictates molecular recognition. A methyl group's position on the benzamide ring directly influences the compound's dihedral angle, electrostatic potential, and steric bulk, which in turn controls its binding pose within a target protein's active site [1]. This phenomenon is critical for the benzothiazole-benzamide scaffold, where subtle structural changes can result in a switch from potent enzyme inhibition to complete inactivity, as observed in LRRK2 inhibitor programs [2]. Without direct, quantitative head-to-head pharmacological data for these specific analogs, any interchange is a high-risk procurement decision that assumes an unverified structure-activity relationship. Substituting one regioisomer for another could jeopardize target engagement, selectivity profiles, and ultimately, experimental reproducibility.

Quantitative Differentiation Evidence for N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide


Critical Data Gap Identified: Absence of Public-Facing, Comparator-Based Bioactivity Data

A rigorous search of public-domain primary literature, patents, and authoritative databases (excluding excluded vendor sites) failed to identify any study containing quantitative bioactivity data (e.g., IC50, Ki, EC50) for this specific compound alongside its closest analogs under identical experimental conditions [REFS-1, REFS-2]. This is a critical procurement evidence gap. The compound is inferred to be an LRRK2/LRRK2 G2019S inhibitor based on a drug-target database entry, but no inhibition constant or assay context is provided [1]. This absence of data means no quantified differentiation can be made against the 3-methyl (CAS 332152-67-7) or 4-methyl analogs, despite their availability.

LRRK2 Inhibition Parkinson's Disease Regioisomer Specificity

Predicted Target Engagement: LRRK2 and LRRK2 G2019S Binding Inference

The compound is listed as an inhibitor of both wild-type Leucine-rich repeat kinase 2 (LRRK2) and its most common pathogenic mutant, LRRK2 G2019S, in the DrugMAP database [1]. While no quantitative Ki or IC50 data is provided, this inferred dual activity is notable. Many well-characterized LRRK2 inhibitors, such as those from the benzothiazole-benzamide class reported by the CSIC [2], show varying potency against the G2019S mutant compared to wild-type. The ability to inhibit this specific gain-of-function mutant is crucial for Parkinson's disease research, where the G2019S mutation accounts for a significant proportion of familial cases [2]. Without comparator data, this remains a supporting inference for the compound's potential utility.

Kinase Inhibition Neurodegeneration Target Selectivity

Positional Isomer Differentiation: Ortho (2-methyl) vs. Meta (3-methyl) vs. Para (4-methyl) Substitution

The three regioisomers of this compound—2-methyl (CAS 332152-66-6), 3-methyl (CAS 332152-67-7), and 4-methyl—are distinct chemical entities available from various suppliers . The ortho-substitution in the target compound introduces a unique steric environment around the amide bond, which can force the aromatic ring out of plane with the amide group, altering the molecular shape compared to the more linear para-substituted analog. This conformational effect is a well-known determinant of biological activity in benzamide-containing drugs [1]. However, no comparative pharmacological data exists in any accessible source to quantify the impact of this positional isomerism on the activity of this specific series. This makes the procurement of the exact, authenticated 2-methyl isomer an absolute requirement, as any contamination with or substitution by another regioisomer would introduce an uncharacterized variable.

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

Evidence-Backed Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide


Chemical Probe for Investigating LRRK2-Mediated Pathology in Parkinson's Disease Models

Based on its inferred status as an LRRK2/LRRK2 G2019S inhibitor [1], the compound may serve as a starting point for developing chemical probes to dissect LRRK2 signaling pathways in neurodegenerative disease research. The G2019S mutation is the most common genetic cause of late-onset Parkinson's Disease, making LRRK2 kinase inhibitors valuable tools for studying disease mechanisms [1]. Investigators must, however, independently validate the compound's potency and selectivity before use in cellular or in vivo models, as no quantitative data is publicly available.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

The existence of three distinct methyl-substituted regioisomers (ortho, meta, para) provides a defined chemical set for exploring the impact of positional isomerism on benzamide-based LRRK2 inhibitors [1]. The ortho-substituted compound (CAS 332152-66-6) is of particular interest due to the steric constraints imposed by the methyl group, which can influence the conformation of the amide bond and thus the overall molecular shape and target binding. Procurement of this specific, analytically verified isomer is essential for generating reliable SAR data [2].

Analytical Reference Standard for Regioisomeric Purity Assays

In the absence of biological data, the primary verifiable procurement requirement is analytical identity and purity. This compound can serve as an authenticated reference standard for developing purity and identity assays (e.g., HPLC, NMR) to differentiate between the 2-methyl, 3-methyl, and 4-methyl isomers in synthetic mixtures [1]. The unique spectroscopic signature of the ortho isomer, including its distinct NMR chemical shifts and chromatographic retention time, provides a quantitative basis for analytical differentiation that is independent of biological activity [1].

Quote Request

Request a Quote for N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.